

# A Deep Dive into the Preclinical Journey of Evogliptin: Pharmacokinetics and Metabolism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Evogliptin*

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This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of **Evogliptin**, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is paramount in early-stage drug development. This document synthesizes available preclinical data to offer a detailed perspective on **Evogliptin's** journey through the body, offering insights for researchers and scientists in the field.

## Executive Summary

**Evogliptin** demonstrates favorable preclinical pharmacokinetic properties, characterized by good oral absorption and a distinct metabolic profile that varies across species. It is primarily metabolized by cytochrome P450 3A4 (CYP3A4), with subsequent glucuronidation. The major metabolites are mono-hydroxylated and glucuronide conjugates.<sup>[1]</sup> Excretion occurs through both renal and fecal routes.<sup>[2][3]</sup> This guide will delve into the quantitative data and experimental methodologies that form the basis of our current understanding of **Evogliptin's** preclinical ADME characteristics.

## Pharmacokinetic Profile

The pharmacokinetic parameters of **Evogliptin** have been evaluated in several preclinical species, including rats, dogs, and monkeys. The following tables summarize the key quantitative data available from these studies.

Table 1: Key Pharmacokinetic Parameters of **Evogliptin** in Preclinical Species

Parameter	Rat	Dog	Monkey
Absolute Bioavailability	~50% <a href="#">[4]</a>	-	-
Plasma Protein Binding	46% <a href="#">[1]</a>	46% <a href="#">[1]</a>	46% <a href="#">[1]</a>
Tmax (hours)	-	-	-
Half-life (t1/2) (hours)	-	-	-
Metabolism	Primarily via CYP3A4 <a href="#">[1]</a>	Primarily via CYP3A4 <a href="#">[1]</a>	Primarily via CYP3A4 <a href="#">[1]</a>
Major Metabolites	Evogliptin acid, Hydroxyevogliptin <a href="#">[2]</a> <a href="#">[3]</a>	4(S)-hydroxyevogliptin glucuronide, 4(S)-hydroxyevogliptin, 4(R)-hydroxyevogliptin <a href="#">[2]</a> <a href="#">[3]</a>	M7 and M8 (mono-hydroxylated metabolites), M16 (glucuronide metabolite) <a href="#">[1]</a>
Excretion Routes	Urine (29.7%), Feces (66.5%) <a href="#">[2]</a> <a href="#">[3]</a>	Urine (43.3%), Feces (53.5%) <a href="#">[2]</a> <a href="#">[3]</a>	-

Note: Specific values for Tmax and half-life in preclinical species were not consistently available in the reviewed literature. Human data indicates a Tmax of 3.0 to 5.5 hours and a half-life of 32.5 to 39.8 hours.[\[1\]](#)

## Experimental Protocols

The following sections detail the methodologies employed in key preclinical pharmacokinetic and metabolism studies of **Evogliptin**.

## Animal Models and Dosing

- Species: Male Sprague-Dawley rats and male beagle dogs are commonly used models.[\[2\]](#)[\[3\]](#)

- Dosing: For excretion and metabolism studies, a single oral dose of [14C]**evogliptin** tartrate was administered.[2][3] In rats, a typical dose was 30 mg/kg, and in dogs, it was 10 mg/kg.[2][3]

## Sample Collection and Analysis

- Sample Collection: Plasma, urine, feces, and expired air were collected at various time points post-administration to determine radioactivity levels and metabolite profiles.[2][3] For tissue distribution studies, various tissues are harvested at specified times after dosing.
- Analytical Methods: The quantification of **Evogliptin** and its metabolites in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][5][6] Sample preparation often involves simple protein precipitation with acetonitrile.[6] For radiolabeled studies, total radioactivity is measured using techniques like liquid scintillation counting.[2][3]

## Absorption and Distribution

**Evogliptin** is readily absorbed after oral administration, with an absolute bioavailability of approximately 50.247% in rats.[1][4] The plasma protein binding of **Evogliptin** is around 46% across different species, including rats, dogs, and monkeys, suggesting a moderate level of binding.[1] In pregnant rats and rabbits, **evogliptin** was found to cross the placenta.[1]

## Metabolism

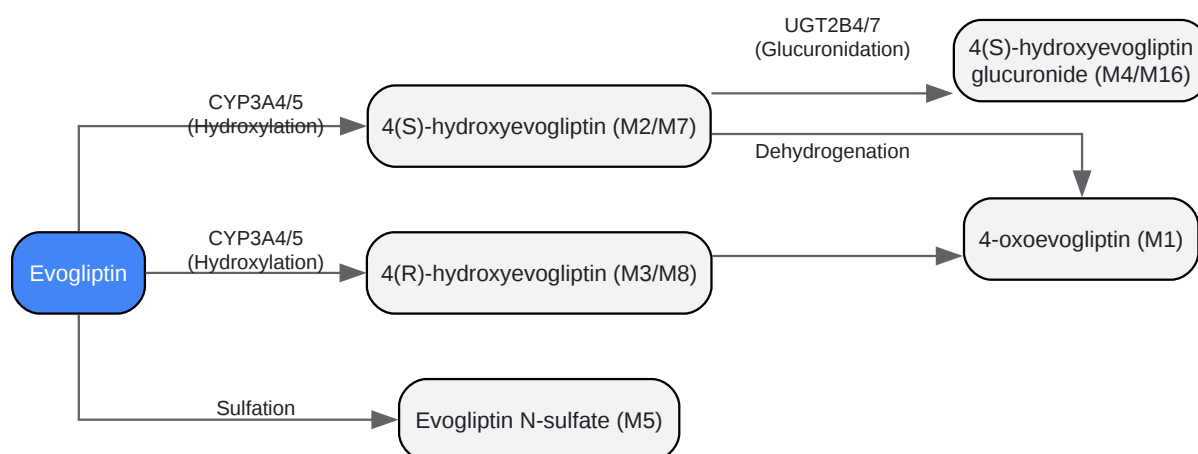
The metabolism of **Evogliptin** is a critical aspect of its disposition and has been studied in vitro using human liver preparations (hepatocytes, microsomes, and S9 fractions) and in vivo in preclinical species.[1][5]

## Metabolic Pathways

**Evogliptin** undergoes metabolism primarily through oxidation and subsequent conjugation.[1][5] The main metabolic pathways include:

- Hydroxylation: CYP3A4 and CYP3A5 are the major enzymes responsible for the hydroxylation of **Evogliptin**, leading to the formation of 4(S)-hydroxy**evogliptin** (M2 or M7) and 4(R)-hydroxy**evogliptin** (M3 or M8).[1][5][7][8][9]

- Dehydrogenation: The hydroxylated metabolites can be further metabolized to 4-oxo**evogliptin** (M1).[5]
- Glucuronidation: 4(S)-hydroxy**evogliptin** can undergo glucuronidation, catalyzed by UGT2B4 and UGT2B7, to form 4(S)-hydroxy**evogliptin** glucuronide (M4 or M16).[1][5][7]
- Sulfation: **Evogliptin** can also be directly sulfated to form **evogliptin** N-sulfate (M5).[5]



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Figure 1: In Vitro Metabolic Pathways of **Evogliptin**.

## Species Differences in Metabolism

Significant species differences in the metabolite profiles of **Evogliptin** have been observed.[2][3]

- In rats, the major metabolites found were **evogliptin** acid and hydroxy**evogliptin**. [2][3]
- In dogs, the predominant metabolites were 4(S)-hydroxy**evogliptin** glucuronide, 4(S)-hydroxy**evogliptin**, and 4(R)-hydroxy**evogliptin**. [2][3]
- In monkeys and humans, mono-hydroxylated metabolites (M7 and M8) and a glucuronide metabolite (M16) are considered major. [1]

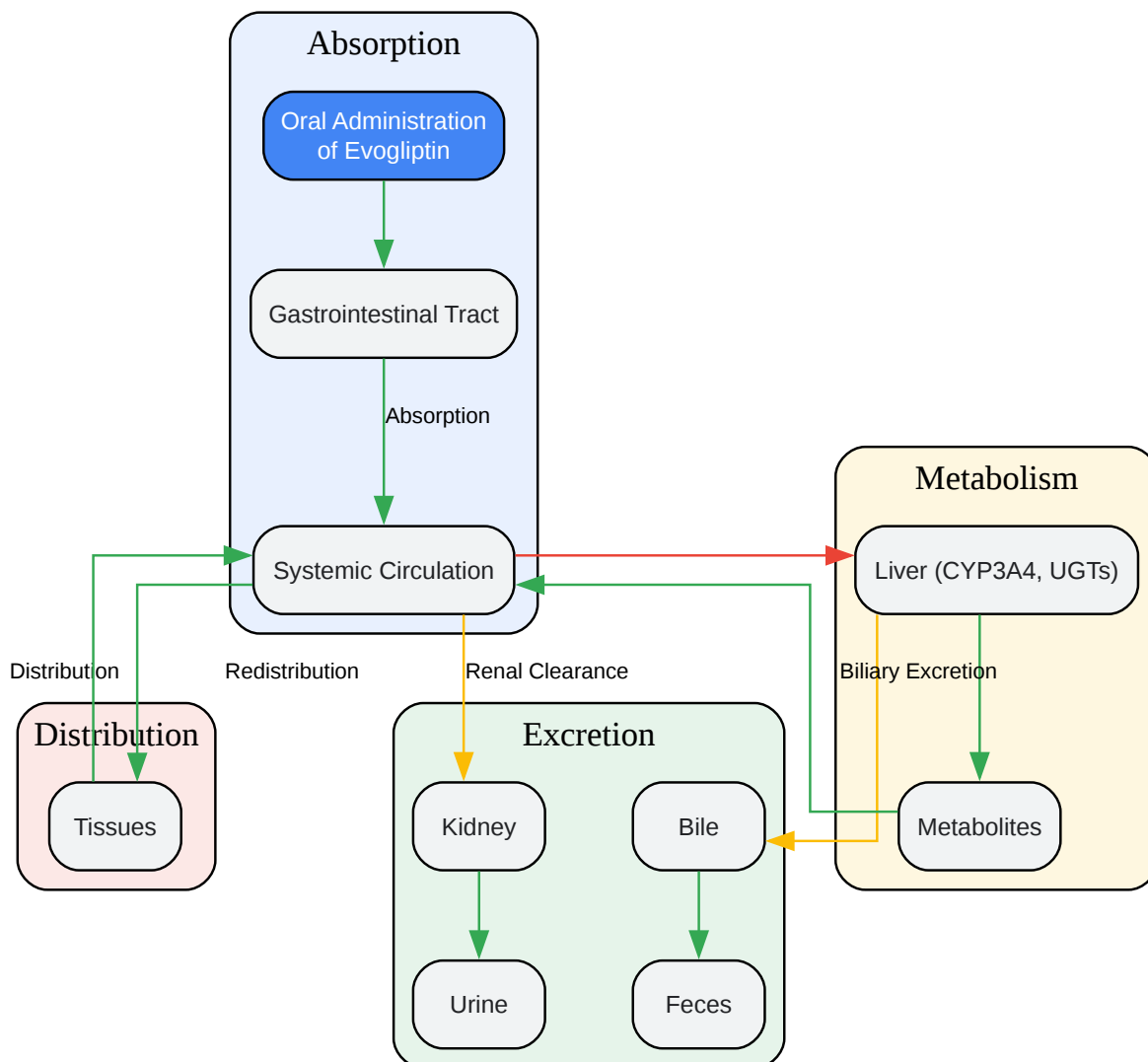
## Excretion

**Evogliptin** and its metabolites are eliminated from the body through both urine and feces.[2][3]

After a single oral dose of [14C]**evogliptin** tartrate, the total radioactivity recovered in rats and dogs over 168 hours was 96.7% and 96.8% of the administered dose, respectively.[2][3]

- In rats, fecal excretion was the predominant route, accounting for 66.5% of the dose, while urinary excretion accounted for 29.7%. [2][3]
- In dogs, fecal and urinary excretion were more balanced, at 53.5% and 43.3% of the dose, respectively. [2][3]

The parent drug, **Evogliptin**, was the major component excreted in both the urine and feces of rats and dogs. [2][3]



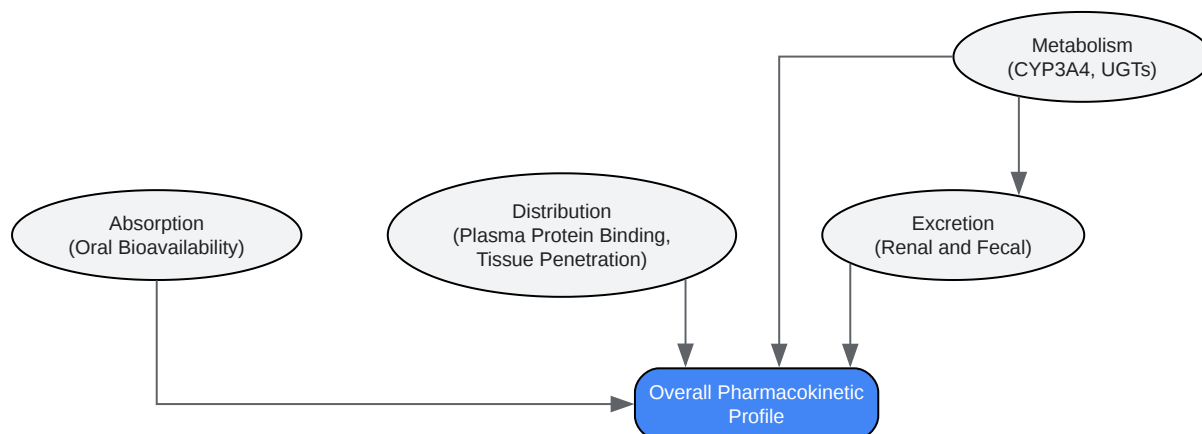
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Figure 2: Experimental Workflow for Preclinical ADME Studies.

## Drug-Drug Interaction Potential

In vitro studies have indicated that **Evogliptin** is not an inhibitor or inducer of major cytochrome P450 enzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[1][10] This suggests a low potential for clinically significant drug-drug interactions mediated by these enzymes.[1]

**Evogliptin** is a substrate of P-glycoprotein (P-gp).[1]



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Figure 3: Interrelationship of ADME Processes for **Evogliptin**.

## Conclusion

The preclinical data for **Evogliptin** reveal a pharmacokinetic and metabolic profile that supports its development as an oral antidiabetic agent. It exhibits good absorption and is metabolized through well-characterized pathways, primarily involving CYP3A4. The observed species differences in metabolism are a crucial consideration for extrapolating preclinical findings to humans. The low potential for CYP-mediated drug-drug interactions is a favorable characteristic. This comprehensive understanding of **Evogliptin**'s preclinical ADME properties is essential for guiding its continued clinical development and ensuring its safe and effective use in patients with type 2 diabetes.

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- To cite this document: BenchChem. [A Deep Dive into the Preclinical Journey of Evogliptin: Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263388#preclinical-pharmacokinetics-and-metabolism-of-evogliptin]

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